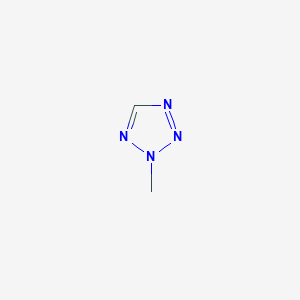

2-Methyltetrazole

Übersicht

Beschreibung

2-Methyltetrazole is an organic compound with the molecular formula C₂H₄N₄. It is a nitrogen-rich heterocycle that appears as a colorless crystalline solid. This compound is known for its stability at room temperature and has various applications in different fields .

Synthetic Routes and Reaction Conditions:

Reaction of Tetrachloromethane with Ammonia: One common method involves the reaction of tetrachloromethane with ammonia at high temperatures.

Reaction of Nitromethane with Ammonia: Another method involves the reaction of nitromethane with ammonia under alkaline conditions.

Industrial Production Methods: Industrial production methods often involve the use of high-pressure and high-temperature reactors to ensure the complete reaction of starting materials. The choice of method depends on the desired purity and yield of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, often forming nitrogen oxides as by-products.

Reduction: Reduction reactions can convert it into various amine derivatives.

Substitution: It can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Various halogenating agents or alkylating agents under controlled conditions.

Major Products Formed:

Oxidation: Nitrogen oxides and other oxidized derivatives.

Reduction: Amine derivatives.

Substitution: Substituted tetrazole derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have highlighted the potential of tetrazole derivatives, including 2-methyltetrazole, in cancer therapy. For instance, a series of 1,5-diaryl-substituted tetrazoles were synthesized and demonstrated notable activity against various cancer cell lines. Compound 80 showed significant efficacy against liver carcinoma (Hep G2) and lung adenocarcinoma (A549) with an IC50 value of 4.2 μM . The ability of these compounds to bind to DNA suggests their potential as genotoxic agents in cancer treatment.

1.2 Anti-inflammatory Properties

Tetrazole derivatives have also been explored for their anti-inflammatory effects. A study reported that certain tetrazole compounds exhibited selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process. For example, compound 68 was found to have an IC50 value of 1.8 nM for COX-2 inhibition, indicating its potential as a therapeutic agent for inflammatory diseases .

1.3 Antihypertensive Activity

A recent investigation into ester derivatives of this compound revealed their effectiveness as angiotensin-II receptor antagonists. These compounds were shown to lower systolic blood pressure significantly compared to controls. For instance, compound AV2 reduced blood pressure to 69.21 ± 1.72 mmHg at a dosage of 80 mg/kg . This suggests that this compound derivatives could serve as promising antihypertensive agents.

Coordination Chemistry Applications

2.1 Metal Complexes

The coordination of this compound with metal ions has garnered attention due to its physiological activity and low toxicity. Studies have shown that complexes formed with Cu(II), Co(II), and Ni(II) exhibit enhanced antibacterial properties compared to non-coordinated ligands . For example, Cu(II) complexes with tetrazoles demonstrated superior antibacterial activity against certain strains compared to cefazolin alone.

Table 1: Antibacterial Activity of Tetrazole Metal Complexes

| Metal Ion | Ligand Used | Activity Against |

|---|---|---|

| Cu(II) | This compound | E. coli, S. aureus |

| Co(II) | This compound | Klebsiella pneumoniae |

| Ni(II) | This compound | Pseudomonas aeruginosa |

Materials Science Applications

3.1 Filtration Materials

Tetrazoles are being investigated for use in advanced filtering materials designed to purify biological fluids from heavy metal ions. Their ability to form stable complexes with various cations positions them as effective agents in bioremediation efforts .

Theoretical Studies and Spectroscopy

4.1 Photoelectron Spectroscopy (PES)

Research utilizing synchrotron-based photoelectron spectroscopy has provided insights into the electronic structure of isomeric forms of methyltetrazoles. These studies reveal complex ionization behaviors that are critical for understanding the chemical properties and reactivity of these compounds .

Case Studies and Research Findings

- Case Study on Anticancer Activity : A series of new tetrazole derivatives were synthesized and tested against multiple cancer cell lines, showing promising results in inhibiting tumor growth and suggesting pathways for further development in cancer therapies .

- Case Study on Antihypertensive Effects : The synthesis and evaluation of various derivatives led to the identification of several compounds with significant antihypertensive properties, paving the way for new treatments for hypertension .

Wirkmechanismus

The mechanism of action of 2-Methyltetrazole involves its ability to stabilize negative charges through electron delocalization. This property makes it effective in receptor-ligand interactions, enhancing its biological activity . The compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and electrostatic interactions .

Vergleich Mit ähnlichen Verbindungen

- 1H-Tetrazole

- 5-Substituted Tetrazoles

- Tetrazole Derivatives

Comparison: 2-Methyltetrazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to 1H-Tetrazole, it has different reactivity and stability profiles. The presence of the methyl group in the 2-position enhances its lipophilicity and alters its biological activity compared to other tetrazole derivatives .

Biologische Aktivität

2-Methyltetrazole, a derivative of the tetrazole family, has garnered attention in recent years for its diverse biological activities. This article delves into the pharmacological properties, synthesis, and potential applications of this compound, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound (C₃H₃N₅) features a five-membered ring containing four nitrogen atoms. Its synthesis typically involves cyclization reactions starting from suitable precursors such as thiourea derivatives or hydrazines, leading to various functionalized tetrazoles with enhanced biological properties .

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of this compound and its derivatives. Research indicates that these compounds exhibit significant activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a study reported that certain tetrazole derivatives had minimum inhibitory concentrations (MICs) ranging from 0.25 to 4 µg/mL against Staphylococcus aureus, outperforming traditional antibiotics like ciprofloxacin .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 4 |

| This compound | Escherichia coli | 16 |

| 2-Fluorophenyltetrazole | Staphylococcus epidermidis | 8 |

Antihypertensive Properties

Recent investigations have also explored the antihypertensive effects of this compound derivatives. A series of compounds synthesized from this tetrazole demonstrated significant blood pressure-lowering effects in animal models, with some derivatives showing promising results comparable to established antihypertensive drugs .

Table 2: Antihypertensive Activity Results

| Compound Code | Systolic Blood Pressure (mmHg) ± SEM |

|---|---|

| Control | 108.28 ± 6.87 |

| AV1 | 81.78 ± 3.87 |

| AV3 | 79.31 ± 3.34 |

| AV4 | 79.56 ± 2.78 |

The biological activity of this compound is often attributed to its ability to interact with various biological targets. For instance, its antimicrobial effects may stem from disrupting bacterial cell membranes or inhibiting key metabolic pathways within microbial cells . The antihypertensive action is likely mediated through the antagonism of angiotensin II receptors, which play a crucial role in regulating blood pressure .

Case Studies and Research Findings

Several case studies have provided insights into the efficacy and safety profiles of this compound derivatives:

- Antimicrobial Efficacy : A study involving the evaluation of multiple tetrazole derivatives reported that certain compounds exhibited enhanced antimicrobial activity against resistant bacterial strains, suggesting potential applications in treating infections caused by multidrug-resistant organisms .

- Antihypertensive Research : In vivo studies demonstrated that specific synthesized derivatives significantly reduced systolic blood pressure in hypertensive rat models, indicating their potential as therapeutic agents for hypertension management .

- Cytotoxicity Assessments : Cytotoxicity tests on cancer cell lines revealed that many tetrazole derivatives exhibited low toxicity towards normal cells while maintaining efficacy against cancerous cells, highlighting their therapeutic potential with reduced side effects .

Eigenschaften

IUPAC Name |

2-methyltetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N4/c1-6-4-2-3-5-6/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRESBNUEIKZECD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=CN=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20168196 | |

| Record name | 2H-Tetrazole, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20168196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16681-78-0 | |

| Record name | 2-Methyl-2H-tetrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16681-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Tetrazole, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016681780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Tetrazole, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20168196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-2H-1,2,3,4-tetrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.